molecular formula C9H10O4 B13962308 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid

2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid

Cat. No.: B13962308
M. Wt: 188.21 g/mol
InChI Key: DAUAQNGYDSHRET-XHIUHYTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid is a deuterated derivative of benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid typically involves the introduction of deuterium atoms into the benzoic acid framework. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents, such as deuterated methanol (CD3OD) and deuterated methyl iodide (CD3I), in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired level of deuteration and the specific requirements of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols.

Scientific Research Applications

2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the metabolic pathways and interactions of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other deuterated derivatives of benzoic acid, such as:

  • 2-Deuterio-4-methoxybenzoic acid
  • 2-Deuterio-3,4-dimethoxybenzoic acid
  • 2-Deuterio-4-(trideuteriomethoxy)benzoic acid

Uniqueness

The uniqueness of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid lies in its specific deuteration pattern, which can influence its physical and chemical properties. This makes it particularly valuable in applications where precise deuterium labeling is required, such as in NMR spectroscopy and metabolic studies.

Properties

Molecular Formula

C9H10O4

Molecular Weight

188.21 g/mol

IUPAC Name

2-deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D2,2D3,5D

InChI Key

DAUAQNGYDSHRET-XHIUHYTRSA-N

Isomeric SMILES

[2H]C1=C(C=CC(=C1OC([2H])([2H])[2H])OC([2H])[2H])C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC

Origin of Product

United States

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